

# An In-depth Technical Guide to 2,4,5-Trimethylphenylboronic Acid

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## Compound of Interest

Compound Name: 2,4,5-Trimethylphenylboronic acid

Cat. No.: B150979

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## Abstract

**2,4,5-Trimethylphenylboronic acid** (CAS No. 352534-80-6) is a versatile synthetic intermediate with significant potential in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and insights into its role in the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

## Chemical and Physical Properties

**2,4,5-Trimethylphenylboronic acid** is a white to off-white solid organic compound. Its structure features a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions, and a boronic acid functional group ( $-B(OH)_2$ ). This arrangement of substituents influences its reactivity and physical characteristics.

## Physical Properties

A summary of the key physical properties of **2,4,5-Trimethylphenylboronic acid** is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>13</sub> BO <sub>2</sub>	[1]
Molecular Weight	164.01 g/mol	[1]
Melting Point	180-190 °C	[2]
Boiling Point	319.5 °C at 760 mmHg	[1]
Density	1.05 g/cm <sup>3</sup>	[2]
Appearance	Solid	[3]
Solubility	Soluble in methanol.	[2]

## Chemical Properties

The chemical reactivity of **2,4,5-Trimethylphenylboronic acid** is primarily dictated by the boronic acid moiety. It is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.

Property	Description	Reference
CAS Number	352534-80-6	[1][3]
IUPAC Name	(2,4,5-trimethylphenyl)boronic acid	[3]
InChI Key	NNQHKSYWLLYOHI-UHFFFAOYSA-N	[3]
Purity	Typically ≥96%	[3]
Storage	Inert atmosphere, 2-8°C	[3]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2,4,5-Trimethylphenylboronic acid**. Below are the expected characteristic spectral features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons will appear as singlets in the aromatic region ( $\delta$  7.0-8.0 ppm). The three methyl groups will also likely appear as distinct singlets in the aliphatic region ( $\delta$  2.0-2.5 ppm). The protons of the  $\text{B}(\text{OH})_2$  group may appear as a broad singlet, and its chemical shift can be solvent-dependent.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region ( $\delta$  120-140 ppm), while the methyl carbons will appear in the upfield region ( $\delta$  15-25 ppm). The carbon atom attached to the boron atom will have a characteristic chemical shift.
- $^{11}\text{B}$  NMR: The  $^{11}\text{B}$  NMR spectrum is a valuable tool for characterizing boronic acids. For tricoordinate boronic acids, a single resonance is typically observed in the range of  $\delta$  27-33 ppm.<sup>[4]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **2,4,5-Trimethylphenylboronic acid** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- O-H stretching: A broad band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  due to the hydroxyl groups of the boronic acid.
- C-H stretching (aromatic): Peaks just above  $3000\text{ cm}^{-1}$ .
- C-H stretching (aliphatic): Peaks just below  $3000\text{ cm}^{-1}$ .
- C=C stretching (aromatic): Bands in the  $1400\text{-}1600\text{ cm}^{-1}$  region.
- B-O stretching: A strong band around  $1350\text{ cm}^{-1}$ .<sup>[5]</sup>

## Mass Spectrometry (MS)

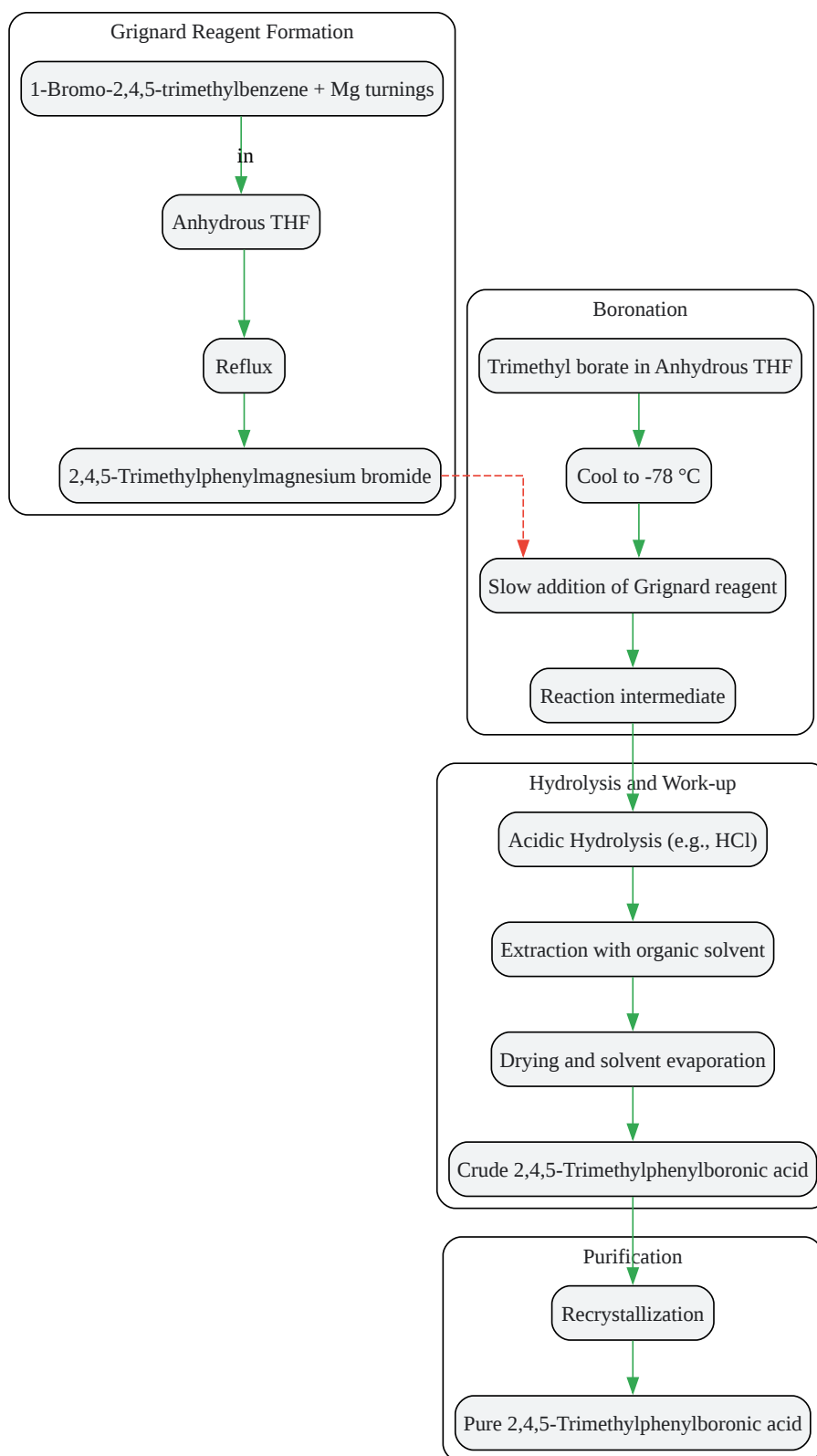
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ( $[\text{M}]^+$ ) would be expected at  $m/z$  164. The fragmentation pattern would likely involve the loss of water and methyl groups.

## Experimental Protocols

### Synthesis of 2,4,5-Trimethylphenylboronic Acid

This protocol is adapted from a general procedure for the synthesis of arylboronic acids from the corresponding aryl bromide.<sup>[6][7]</sup> The starting material for this synthesis is 1-bromo-2,4,5-trimethylbenzene.

Workflow for the Synthesis of **2,4,5-Trimethylphenylboronic Acid**



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Caption: General workflow for the synthesis of **2,4,5-Trimethylphenylboronic acid**.

## Materials:

- 1-Bromo-2,4,5-trimethylbenzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Trimethyl borate
- Hydrochloric acid (HCl)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Anhydrous sodium sulfate or magnesium sulfate
- Solvent for recrystallization (e.g., a mixture of ethyl acetate and hexanes)

## Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Under a nitrogen atmosphere, add a solution of 1-bromo-2,4,5-trimethylbenzene in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, continue the addition and then reflux the mixture for a few hours to ensure complete formation of the Grignard reagent.<sup>[6]</sup>
- Boronation: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the cooled trimethyl borate solution via a cannula, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.<sup>[6]</sup>
- Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and slowly add aqueous HCl to quench the reaction and hydrolyze the boronate ester. Stir the mixture for a couple of hours at room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or

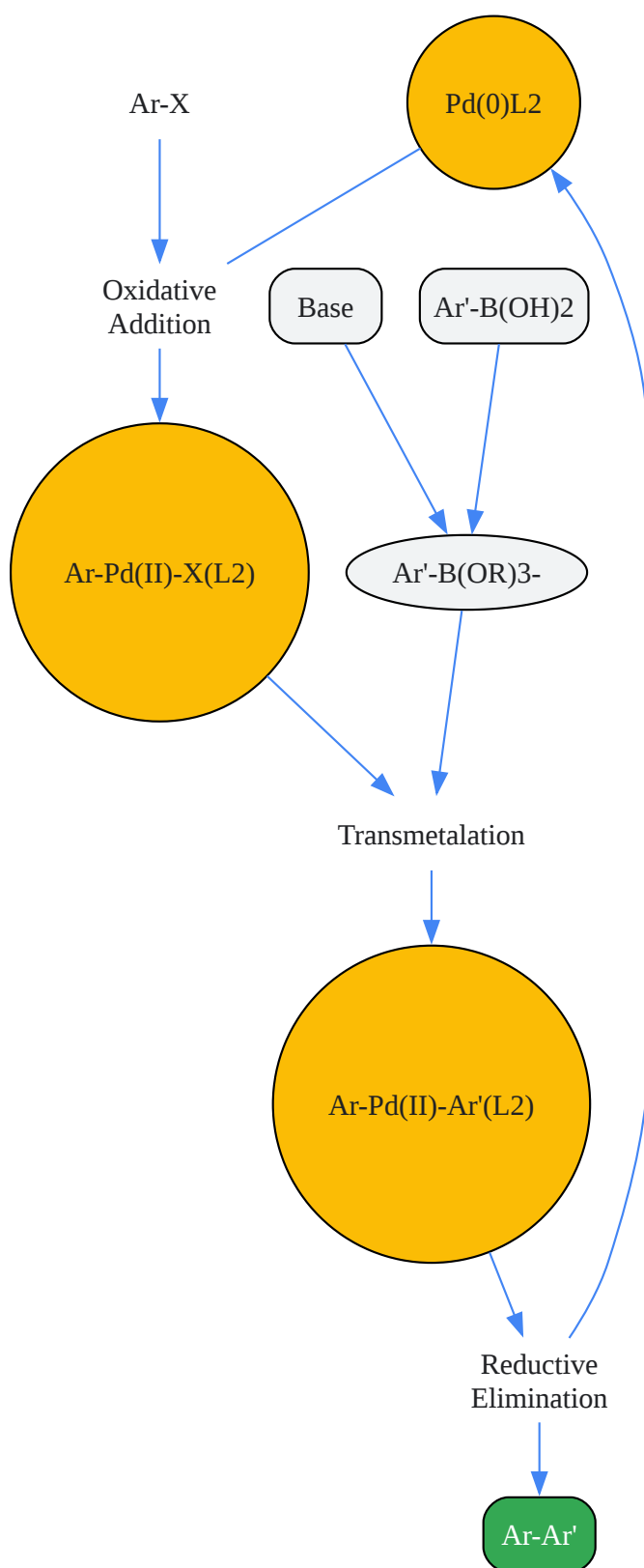
ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[6]

- Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude **2,4,5-trimethylphenylboronic acid** by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure product.[7]

## Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **2,4,5-trimethylphenylboronic acid** with an aryl halide.[8][9]

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction



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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



Materials:

- **2,4,5-Trimethylphenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>)
- Solvent (e.g., dioxane, toluene, DMF, often with water)

Procedure:

- **Reaction Setup:** In a reaction vessel, combine **2,4,5-trimethylphenylboronic acid** (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
- **Solvent Addition and Degassing:** Add the appropriate solvent system. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

## Applications in Drug Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties.<sup>[10][11]</sup> The boronic acid moiety can form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery

systems. More importantly, arylboronic acids serve as crucial building blocks in the synthesis of a wide range of biologically active compounds.

While specific drug candidates derived directly from **2,4,5-trimethylphenylboronic acid** are not prominently reported in publicly available literature, its structural motif is relevant to the development of various therapeutic agents. The trimethylphenyl group can be found in molecules with diverse biological activities.

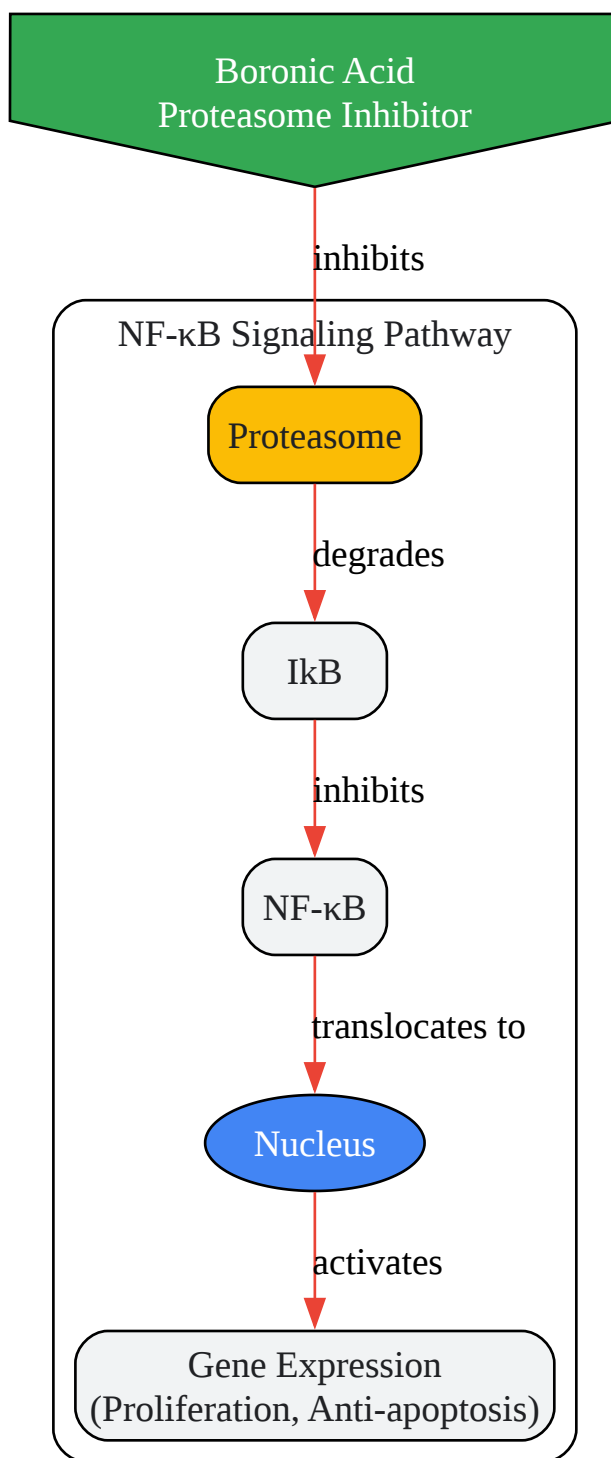
## Role as a Synthetic Intermediate

The primary application of **2,4,5-trimethylphenylboronic acid** in drug development is as a key intermediate in the synthesis of more complex molecules via Suzuki-Miyaura coupling. This reaction allows for the facile introduction of the 2,4,5-trimethylphenyl group into a target molecule, enabling the exploration of structure-activity relationships (SAR).

## Potential in Proteasome Inhibitors

Boronic acid derivatives have been successfully developed as proteasome inhibitors for cancer therapy, with bortezomib being a prime example.<sup>[12][13]</sup> The boron atom in these inhibitors forms a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome, leading to the inhibition of its proteolytic activity. This inhibition disrupts protein degradation pathways, ultimately inducing apoptosis in cancer cells. The NF-κB signaling pathway is a key downstream target affected by proteasome inhibition.<sup>[12]</sup>

Simplified Proteasome Inhibition Signaling Pathway



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